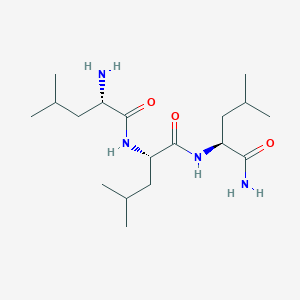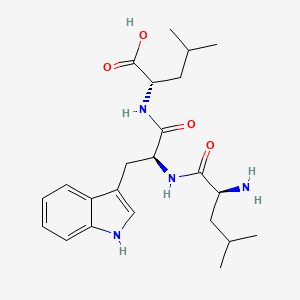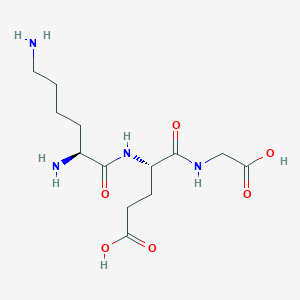
3-(4-氰基苯基)丙烯酸乙酯
描述
Ethyl 3-(4-cyanophenyl)acrylate is a compound that is structurally related to various acrylate derivatives, which have been the subject of numerous studies due to their interesting chemical properties and potential applications. These compounds typically contain a cyano group and a phenyl group attached to an acrylate moiety, and they can participate in a variety of chemical reactions, including polymerization and condensation reactions .
Synthesis Analysis
The synthesis of ethyl 3-(4-cyanophenyl)acrylate-related compounds often involves condensation reactions or
科学研究应用
合成与聚合物化学
3-(4-氰基苯基)丙烯酸乙酯作为合成复杂分子和聚合物的多功能中间体。其应用的一种新方法涉及水介导的三组分 Wittig-SNAr 反应,该反应促进了极光 2 激酶抑制剂和其他生物活性化合物的有效合成。该方法突出了在无金属条件下使用水作为无毒、环境友好的溶剂,展示了该化合物在可持续化学实践中的作用 (徐等人,2015 年)。
此外,3-(4-氰基苯基)丙烯酸乙酯在通过原子转移自由基聚合 (ATRP) 合成梳状聚[11-(4'-氰基苯基-4''-苯氧基)十一烷基丙烯酸酯] 中至关重要,该方法可生成结构精确的聚合物。这些聚合物表现出独特的混溶性和热性能,这对于材料科学和工程应用非常重要 (张和普格,2001 年)。
材料科学与纳米技术
在材料科学中,该化合物有助于开发具有特定光学和电学性质的新材料。单晶 2-氰基 3-(4-(二甲基氨基)苯基)丙烯酸乙酯(一种相关衍生物)的生长及其综合表征强调了其在光电和光子学中应用的潜力,这要归功于其良好的光学、热学和电学特性 (科特斯瓦兰、森蒂尔·潘迪安和拉马萨米,2017 年)。
先进合成化学
3-(4-氰基苯基)丙烯酸乙酯的用途延伸到高级合成化学领域,在那里它被用于新型杂环化合物的创造中。这些努力旨在生产具有潜在药用价值的分子,突出了该化合物在药物发现和开发中的重要作用 (拉瓦特和辛格,2015 年)。
安全和危害
Ethyl 3-(4-cyanophenyl)acrylate may cause skin irritation and serious eye irritation. It may also cause respiratory irritation and is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, avoiding release to the environment, and wearing protective gloves/eye protection/face protection .
属性
IUPAC Name |
ethyl (E)-3-(4-cyanophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-8H,2H2,1H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLBOCIUMFYPGI-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62174-99-6 | |
| Record name | Ethyl 4-Cyanocinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


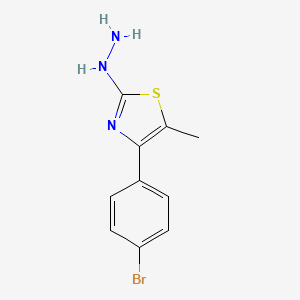

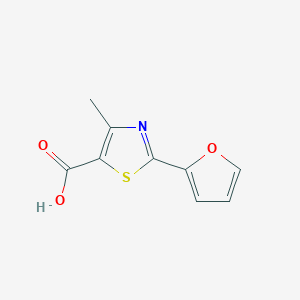
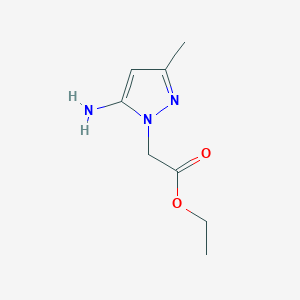

![4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid](/img/structure/B1336786.png)

![methyl (2R)-5-[[(2S)-1-methoxy-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxo-2-[(2,2,2-trifluoroacetyl)amino]pentanoate](/img/structure/B1336789.png)
